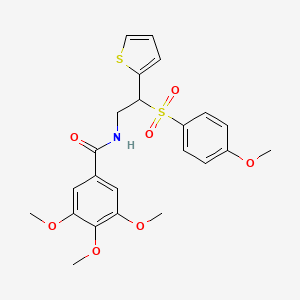![molecular formula C15H11BrN2O3S B2992687 N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide CAS No. 1396868-29-3](/img/structure/B2992687.png)
N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide” is a complex organic compound. It contains a benzodioxole moiety, which is a structural motif found in a variety of naturally occurring and synthetic molecules . This compound is related to other compounds that have shown a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination . Another related compound, (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine, has been synthesized and is commercially available .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a benzodioxole moiety, which is a structural motif found in a variety of naturally occurring and synthetic molecules . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Applications De Recherche Scientifique
Antibacterial Activity
A study by Wanjari et al. (2021) explored the synthesis of N-(benzo[d]oxazol-2-ylcarbamothioyl)-substituted benzamides, revealing their moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. This research demonstrates the potential of benzamide derivatives in combating bacterial infections (Wanjari et al., 2021).
Antipsychotic Properties
Research into benzamide derivatives has also highlighted their potential in the development of antipsychotic medications. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of various benzamide compounds, including 5-bromo-2,3-dimethoxy derivatives, demonstrating their efficacy and potential for lower extrapyramidal side effects, which are common drawbacks of many antipsychotic drugs (Högberg et al., 1990).
Anti-Alzheimer's Disease Potential
Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, including compounds with significant inhibitory selectivity against histone deacetylase 6 (HDAC6). One compound in particular showed promising results in decreasing phosphorylation and aggregation of tau proteins, which are implicated in Alzheimer's disease, indicating the therapeutic potential of benzamide derivatives in neurodegenerative disorders (Lee et al., 2018).
Anticancer Activity
Nowak et al. (2014) reported on the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives and their evaluation for anticancer activity. One compound exhibited interesting anticancer activities against specific cell lines, underscoring the relevance of benzamide derivatives in the development of new anticancer therapies (Nowak et al., 2014).
Orientations Futures
The future directions for research on “N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. For example, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline .
Mécanisme D'action
Target of Action
The primary targets of N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound can be synthesized from 6-bromo-1,3-benzodioxole-5-carboxaldehyde .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .
Propriétés
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c16-10-6-12-13(21-8-20-12)7-11(10)17-15(22)18-14(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKKEUDPRJIFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NC(=S)NC(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)
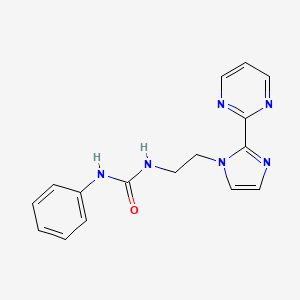
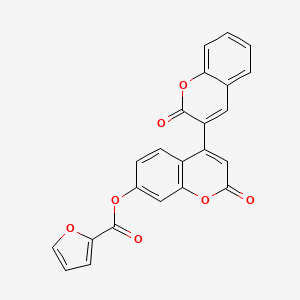

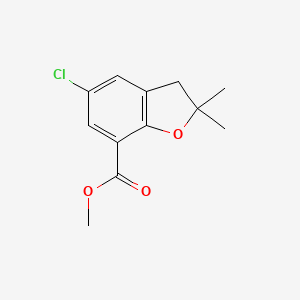
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)
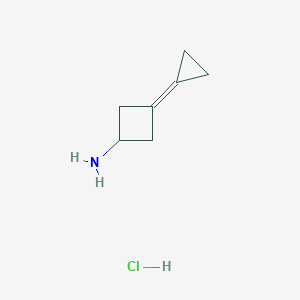
![1-(3-chloro-2-methylphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2992615.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2992617.png)
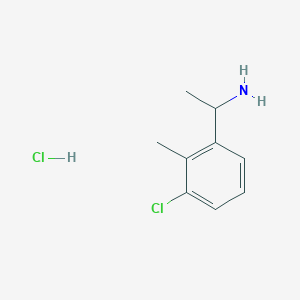
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2992621.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)
